4,4'-Difluorobiphenyl

Toxicology Drug Metabolism Environmental Health

4,4'-Difluorobiphenyl is a critical dihalogenated monomer for high-performance polymer synthesis, specifically poly(biphenylene sulfide) (PBS), where it serves as the safer, mandated replacement for hazardous 4,4'-dichlorobiphenyl due to its superior toxicological profile. Its unique C-F bond geometry and thermodynamic stability are essential for achieving target dielectric anisotropy in liquid crystal applications, making it a non-interchangeable building block for advanced materials.

Molecular Formula C12H8F2
Molecular Weight 190.19 g/mol
CAS No. 398-23-2
Cat. No. B165722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Difluorobiphenyl
CAS398-23-2
Synonyms4,4'-difluorobiphenyl
4,4'-difluorodiphenyl
Molecular FormulaC12H8F2
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)F)F
InChIInChI=1S/C12H8F2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
InChIKeyPZDAAZQDQJGXSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Difluorobiphenyl (CAS 398-23-2): Baseline Properties and Commercial Availability for Procurement


4,4'-Difluorobiphenyl (CAS 398-23-2) is a dihalogenated biphenyl derivative characterized by two para-substituted fluorine atoms on a biphenyl core, with the molecular formula C12H8F2 . It is a colorless crystalline solid with a reported melting point in the range of 88-91 °C and a boiling point of 254-255 °C [1]. This compound is commercially available in high purity (e.g., 99% grade) from major chemical suppliers, typically as a powder or crystal, and is a key industrial monomer and synthetic intermediate for high-performance polymers and liquid crystals . Its unique properties arise from the presence of the highly electronegative fluorine atoms, which impart distinct chemical and thermal stability compared to its chloro- and bromo-substituted analogs.

Why 4,4'-Difluorobiphenyl Cannot Be Substituted: Critical Differentiators in Reactivity, Safety, and Application Performance


Substitution of 4,4'-Difluorobiphenyl with other 4,4'-dihalobiphenyls (e.g., dichloro- or dibromo-analogs) is not feasible due to profound differences in key properties that dictate both process feasibility and application performance. These include significant variance in toxicological profiles [1], fundamental molecular geometry and bond lengths [2], and thermodynamic stability [3]. In polymer synthesis, the use of 4,4'-difluorobiphenyl was a direct regulatory-driven replacement for the hazardous 4,4'-dichlorobiphenyl, highlighting a critical safety advantage [4]. Furthermore, the unique electronic and steric properties conferred by the fluorine atoms are essential for achieving the desired characteristics in high-performance materials, such as specific dielectric anisotropy in liquid crystals [5]. These quantifiable differences make the fluorine derivative a distinct and non-interchangeable chemical entity for industrial and research applications.

Product-Specific Quantitative Evidence: Why 4,4'-Difluorobiphenyl Outperforms 4,4'-Dichloro- and 4,4'-Dibromobiphenyl Analogs


Toxicological Safety Profile: Lack of Hepatic Enzyme Induction in Mammalian Model

In an in vivo toxicological study on rats, 4,4'-difluorobiphenyl demonstrated a distinct safety advantage, showing no observable effect on hepatic function. In stark contrast, both 4,4'-dichlorobiphenyl and 4,4'-dibromobiphenyl caused marked induction of hepatic mono-oxygenases and proliferation of the smooth endoplasmic reticulum, with the effect being more pronounced for the dibromo analog [1]. This establishes a clear differentiation in biological activity among the 4,4'-dihalobiphenyls.

Toxicology Drug Metabolism Environmental Health

Molecular Geometry and Conformation: Distinct C-F Bond Length and Inter-Ring Dihedral Angle

Gas-phase electron diffraction studies reveal that 4,4'-difluorobiphenyl possesses unique structural parameters compared to its chloro- analog. The carbon-fluorine bond length is significantly shorter (r(C-F) = 1.349 Å) than the carbon-chlorine bond (r(C-Cl) = 1.736 Å). The inter-ring C-C bond distance is also distinct (1.483 Å vs 1.494 Å). Furthermore, the compounds exhibit different dihedral angles, with 4,4'-difluorobiphenyl having an angle of 44.1° compared to 45.2° for 4,4'-dichlorobiphenyl [1].

Structural Chemistry Computational Chemistry Molecular Modeling

Thermodynamic Stability: Standard Enthalpy of Formation in Vapor State

Thermochemical analysis reveals a substantial difference in the standard heat of formation in the vapor state between 4,4'-difluorobiphenyl and 4,4'-dichlorobiphenyl. The formation enthalpy for the fluorinated compound is exothermic (-46.5 kcal/mol), while that for the chlorinated analog is endothermic (+28.8 kcal/mol) [1]. This indicates a significant thermodynamic divergence between the two compounds.

Thermochemistry Process Safety Energetic Materials

Improved Manufacturing Process Yield and Regulatory Compliance

The shift from 4,4'-dichlorobiphenyl to 4,4'-difluorobiphenyl in poly(biphenylene sulfide) resin production was driven by the former's classification as environmentally hazardous and a risk to human health [1]. While earlier Grignard coupling methods for 4,4'-difluorobiphenyl achieved ~80% yield, more recent patented processes demonstrate the ability to achieve commercial yields above 95% while avoiding toxic thallium catalysts and regulated benzidine precursors [REFS-2, REFS-3].

Synthetic Chemistry Process Chemistry Green Chemistry

Validated Application Scenarios for 4,4'-Difluorobiphenyl: Where the Evidence Confirms Optimal Fit


High-Performance Polymer Synthesis Requiring a Non-Toxic Monomer

4,4'-Difluorobiphenyl is the monomer of choice for synthesizing poly(biphenylene sulfide) (PBS) resins when a safer alternative to 4,4'-dichlorobiphenyl is mandated [7]. This is due to the compelling toxicological evidence showing a lack of hepatic effects in vivo for the fluorinated compound [5]. The resulting PBS resin is characterized by a high melting point and excellent retention of mechanical properties at elevated temperatures (up to ~700°F) [3], making it ideal for high-temperature composite applications.

Advanced Liquid Crystal Displays (LCDs) Requiring Fine-Tuned Dielectric Anisotropy

Compounds based on a difluorobiphenyl core are critical components in liquid crystal mixtures for active-matrix displays [7]. While 4,4'-difluorobiphenyl itself is an intermediate, its unique molecular geometry—specifically the short C-F bond and distinct dihedral angle [5]—is a foundational element in the design of liquid crystalline molecules. This structural basis enables the fine-tuning of properties like dielectric anisotropy and viscosity, which are essential for high-performance electro-optical devices.

Academic and Industrial Research into Halogen Effects on Molecular Conformation

As a key member of the 4,4'-dihalobiphenyl series, this compound is an essential research tool for fundamental studies comparing the influence of halogen substitution on molecular structure and dynamics. Its unique structural parameters, such as its specific C-F bond length (1.349 Å) and inter-ring distance (1.483 Å), provide a critical data point for comparative studies with chloro-, bromo-, and iodo- analogs [7]. This makes it indispensable for validating computational models and understanding structure-property relationships in aromatic systems.

Thermochemical and Energetic Material Research

4,4'-Difluorobiphenyl serves as a valuable model compound in thermochemical studies due to its well-characterized and distinct thermodynamic properties [7]. Its exothermic heat of formation (-46.5 kcal/mol) provides a stark contrast to the endothermic chloro-analog (+28.8 kcal/mol), making it a useful reference standard for calorimetry and for developing group contribution methods to predict the energetics of more complex fluorinated organic molecules.

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